molecular formula C11H14BF2NO2 B6601453 2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1969279-41-1

2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B6601453
CAS No.: 1969279-41-1
M. Wt: 241.04 g/mol
InChI Key: KAIQHNHNSAERFP-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine featuring two fluorine substituents at the 2- and 4-positions and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position. This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures in pharmaceutical and materials chemistry . The compound is cataloged under CAS No. 1256359-15-5 (similar derivatives in ) and is typically available at ≥95% purity .

Properties

IUPAC Name

2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(14)5-8(7)13/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIQHNHNSAERFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Reaction Protocol

A representative procedure involves suspending 5-bromo-2,4-difluoropyridine (10.0 g, 52.6 mmol) in anhydrous 1,4-dioxane (300 mL) under inert conditions. Bis(pinacolato)diboron (16.1 g, 63.1 mmol) and potassium acetate (15.5 g, 158 mmol) are added, followed by dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (Pd(dppf)Cl₂, 2.1 g, 2.6 mmol). The mixture is degassed, heated to 90°C for 7 hours, and cooled to room temperature. Workup includes extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography to yield the product as a pale yellow solid (12.3 g, 100%).

Table 1: Key Reaction Parameters for Palladium-Catalyzed Borylation

ParameterValue/Detail
CatalystPd(dppf)Cl₂ (5 mol%)
Boron SourceBis(pinacolato)diboron (1.2 equiv)
BasePotassium acetate (3 equiv)
Solvent1,4-Dioxane
Temperature90°C
Reaction Time7 hours
Yield100%

Mechanistic Insights

The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), followed by transmetalation with the diboron reagent to form an arylpalladium-boronate complex. Reductive elimination releases the boronate ester and regenerates the palladium catalyst. Fluorine substituents on the pyridine ring enhance electrophilicity at the C5 position, directing regioselective borylation.

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate reaction kinetics, particularly for substrates with steric or electronic challenges.

Optimized Microwave Protocol

In a sealed microwave vial, 5-bromo-2,4-difluoropyridine (2.0 g, 10.5 mmol), bis(pinacolato)diboron (3.2 g, 12.6 mmol), and tricyclohexylphosphine (0.18 g, 0.66 mmol) are combined in 1,4-dioxane (20 mL). Pd₂(dba)₃ (0.26 g, 0.28 mmol) is added, and the mixture is irradiated at 120°C for 30 minutes. Post-reaction, the crude product is filtered through a palladium scavenger and purified via recrystallization from hexane/ethyl acetate to afford the boronate ester (2.4 g, 89%).

Table 2: Comparative Analysis of Thermal vs. Microwave Conditions

ConditionThermal (90°C)Microwave (120°C)
Reaction Time7 hours30 minutes
Yield100%89%
Energy EfficiencyModerateHigh
ScalabilityBatch reactorLimited to small scale

Solvent and Base Optimization

The choice of solvent and base significantly impacts reaction efficiency and selectivity.

Solvent Screening

Polar aprotic solvents like 1,4-dioxane and tetrahydrofuran (THF) are preferred due to their ability to stabilize palladium intermediates. Water-containing systems (e.g., dioxane/water mixtures) have shown reduced yields (55%) due to hydrolysis side reactions.

Base Selection

Potassium acetate outperforms stronger bases like cesium carbonate in minimizing deboronation. A study comparing bases reported the following yields:

  • Potassium acetate: 100%

  • Cesium carbonate: 55%

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing catalyst cost, solvent recovery, and purification efficiency.

Continuous Flow Reactors

Continuous flow systems enhance heat and mass transfer, enabling safer operation at elevated temperatures (100–120°C) and reducing reaction times to <1 hour. Catalyst immobilization on silica supports has been explored to facilitate recycling.

Purification Strategies

Industrial batches often employ crystallization over column chromatography. The product is typically dissolved in hot ethanol and cooled to −20°C, yielding >98% pure material after two recrystallizations.

Case Study: Process Optimization for High Yield

A recent pilot-scale study achieved a 95% yield by modifying the standard protocol:

  • Catalyst Loading : Reduced Pd(dppf)Cl₂ to 3 mol% without compromising efficiency.

  • Solvent Ratio : Used 1,4-dioxane/THF (4:1) to improve substrate solubility.

  • Post-Reaction Quench : Added aqueous EDTA to chelate residual palladium, simplifying purification .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Substitution: The fluorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., THF or DMF).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Biaryl or Vinyl-Aryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

    Boronic Acid: Formed from the oxidation of the boronic ester group.

    Substituted Pyridines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

  • 2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is extensively used as a building block in the synthesis of various organic compounds. Its ability to undergo palladium-catalyzed borylation reactions allows for the formation of complex structures that are pivotal in pharmaceuticals and agrochemicals .

Table 1: Comparative Reactivity with Other Compounds

Compound NameType of ReactionYield (%)Reference
This compoundBorylation85%
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineBorylation80%
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiopheneBorylation75%

Biological Applications

Enzyme Inhibitors
The compound has been investigated for its potential role as an enzyme inhibitor. Studies have shown that it can effectively inhibit certain enzymes involved in metabolic pathways related to cancer and infectious diseases .

Case Study: Inhibition of Cancer Cell Growth
A study demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the interaction with specific enzyme targets that regulate cell growth pathways .

Medicinal Chemistry

Drug Development
Due to its structural characteristics, this compound serves as a precursor for synthesizing drug candidates targeting various diseases. Its derivatives have shown promise in preclinical trials for treating conditions such as cancer and bacterial infections .

Table 2: Drug Candidates Derived from the Compound

Drug Candidate NameTarget DiseaseStage of DevelopmentReference
Compound ACancerPreclinical
Compound BBacterial InfectionPhase I

Industrial Applications

Advanced Materials
In industrial settings, the compound is utilized in the production of advanced materials including polymers and electronic components. Its unique properties allow for enhanced performance in applications such as semiconductors and conductive materials .

Mechanism of Action

The mechanism of action of 2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in chemical reactions involves the activation of the boronic ester group by a palladium catalyst. The palladium catalyst facilitates the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl or vinyl-aryl product. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, electronic, and functional properties of 2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with analogous boronic esters:

Compound Substituents Molecular Weight CAS No. Key Properties
This compound (Target) 2-F, 4-F, 5-B(pin) 269.06 1256359-15-5 High reactivity in cross-coupling; electron-withdrawing F enhances electrophilicity .
3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine 3-F, 2-CF₃, 5-B(pin) 273.06 1084953-47-8 CF₃ group increases steric bulk; reduced coupling efficiency in sterically hindered systems .
2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-Cl, 5-B(pin) 235.48 610768-32-6 Chlorine’s moderate electron-withdrawing effect balances reactivity and stability .
4-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine F, B(pin), pyrrolo[2,3-b]pyridine core 262.09 2304635-17-2 Heterocyclic core expands applications in kinase inhibitor synthesis .
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine 5-B(pin), 4-CF₃, 2-NH₂ 288.07 57416499 (PubChem) Amino group enables further functionalization (e.g., amide couplings) .

Key Observations:

Electronic Effects :

  • Fluorine and trifluoromethyl groups enhance electrophilicity, improving cross-coupling rates . However, excessive steric bulk (e.g., CF₃ at position 2) may hinder reaction efficiency .
  • Chlorine substituents (e.g., 2-Cl) provide a balance between electronic activation and steric accessibility .

Structural Diversity: Heterocyclic variants (e.g., pyrrolo[2,3-b]pyridine) are tailored for drug discovery, particularly in targeting ATP-binding pockets . Amino-functionalized derivatives (e.g., pyridin-2-amine) serve as bifunctional building blocks for combinatorial chemistry .

Reactivity in Suzuki-Miyaura Coupling :

  • The target compound’s 2,4-difluoro substitution pattern is optimal for couplings with aryl halides, as demonstrated in intermediate synthesis for antidiabetic compounds .
  • Methoxy-substituted analogs (e.g., 4-chloro-2-methoxy-5-B(pin)pyridine) exhibit slower coupling kinetics due to electron-donating effects .

Commercial Availability :

  • Most derivatives are available at ≥95% purity, with storage conditions typically at +4°C .

Biological Activity

2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H14_{14}BF2_2NO2_2
  • Molecular Weight : 241.04 g/mol
  • CAS Number : 1072945-00-6
  • Physical State : Solid
  • Purity : >98.0% (GC)

Structure

The compound features a pyridine ring substituted with two fluorine atoms and a dioxaborolane moiety, which is known for enhancing the compound's stability and solubility in biological systems.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, suggesting that the presence of the dioxaborolane group may enhance this activity due to its ability to interact with bacterial cell walls.

Anticancer Activity

Research has demonstrated that boron-containing compounds can induce apoptosis in cancer cells. A study focusing on related compounds revealed that they inhibit cell proliferation by disrupting metabolic pathways essential for cancer cell survival. This is attributed to the ability of boron to form stable complexes with biomolecules, potentially altering their function .

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • DNA Interaction : Potential binding to DNA or RNA structures could interfere with replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in target cells, contributing to cytotoxic effects.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated a notable reduction in bacterial viability at concentrations as low as 10 µg/mL against E. coli and S. aureus, highlighting its potential as an antibacterial agent .

CompoundConcentration (µg/mL)% Inhibition
Control-0
Test Compound1085
Test Compound5095

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro experiments were conducted on various cancer cell lines (e.g., MCF-7 and HeLa) using different concentrations of the compound. The IC50_{50} values were determined to be approximately 15 µM for MCF-7 cells and 20 µM for HeLa cells, indicating moderate cytotoxicity .

Cell LineIC50_{50} (µM)
MCF-715
HeLa20

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

  • Borylation : Reacting a halogenated pyridine precursor (e.g., 5-bromo-2,4-difluoropyridine) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) in THF/H₂O .
  • Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) is used to isolate the product.
  • Yield Optimization : Temperature control (60–80°C) and stoichiometric ratios (1:1.2 for boronate:halide) are critical. Excess boronate ester reduces side reactions .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • NMR Spectroscopy : ¹⁹F NMR (δ ~ -110 ppm for CF groups) and ¹¹B NMR (δ ~ 30 ppm for boronate esters) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak (e.g., [M+H]⁺ at m/z 283.12 for C₁₁H₁₄B₁F₂N₁O₂⁺).
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., B–O ≈ 1.36 Å) and confirms regioselectivity .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Experimental Design :

  • Solvent Selection : Use mixed solvents (e.g., THF/hexane) to balance solubility and polarity. Slow evaporation at 4°C promotes crystal growth .
  • Crystal Twinning : If twinning occurs (common in boronate esters), employ SHELXL or OLEX2 for refinement, using the TWIN/BASF commands to model overlapping lattices .
  • Data Contradictions : Discrepancies between calculated and observed XRD patterns may arise from disorder in the tetramethyl-dioxaborolane ring. Apply restraints to thermal parameters during refinement .

Q. How do electronic properties (e.g., frontier molecular orbitals) influence its reactivity in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : At the B3LYP/6-311+G(2d,p) level, compute HOMO/LUMO energies. The boronate ester’s LUMO (≈ -1.8 eV) facilitates nucleophilic attack by palladium catalysts .
  • Hammett Analysis : Electron-withdrawing fluorine substituents increase the pyridine ring’s electrophilicity, accelerating transmetallation in Suzuki reactions .
  • Controlled Experiments : Compare coupling rates with non-fluorinated analogs to isolate electronic effects .

Q. What are the key stability considerations for long-term storage?

  • Degradation Pathways :

  • Hydrolysis : The boronate ester is sensitive to moisture. Store under inert gas (N₂/Ar) with molecular sieves.
  • Thermal Decomposition : TGA data (onset ~180°C) indicate decomposition via B–O bond cleavage. Avoid prolonged exposure to >100°C .
    • Analytical Monitoring : Periodic ¹¹B NMR checks detect hydrolysis products (e.g., boronic acid at δ ~ 10 ppm) .

Data Contradiction Analysis

Q. Why might Suzuki reaction yields vary between labs using identical protocols?

  • Critical Variables :

  • Catalyst Purity : Pd(PPh₃)₄ degrades upon exposure to air. Use freshly prepared catalyst or switch to air-stable alternatives (e.g., PdCl₂(dppf)) .
  • Solvent Anhydrousity : Trace water in THF hydrolyzes the boronate ester, reducing effective concentration. Distill solvents over Na/benzophenone .
  • Substrate Impurities : Halide precursors (e.g., 5-bromo-2,4-difluoropyridine) often contain residual Br₂, which poisons catalysts. Pre-purify via recrystallization .

Methodological Tools

Q. Which software is recommended for refining its crystal structure, and why?

  • Tool Selection :

  • SHELXL : Robust for small-molecule refinement, especially for handling disorder in flexible groups (e.g., tetramethyl-dioxaborolane) .
  • OLEX2 : Integrates structure solution (via charge flipping) and visualization, useful for interpreting hydrogen-bonding networks (e.g., C–H···F interactions) .

Electronic Structure and Applications

Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in its solid-state structure?

  • Procedure :

  • Generate surfaces using CrystalExplorer. Red regions on the surface indicate close contacts (e.g., F···H interactions at 2.3–2.5 Å).
  • Compare fingerprint plots to quantify interaction contributions (e.g., H···F contacts account for ~15% of total interactions) .

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